molecular formula C30H30N8O2 B4311897 ETHYL 1-[4,6-BIS(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

ETHYL 1-[4,6-BIS(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

Cat. No.: B4311897
M. Wt: 534.6 g/mol
InChI Key: IJCIDUKXYYWHDB-UHFFFAOYSA-N
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Description

Ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a triazine ring, and multiple phenyl and ethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[4,6-BIS(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the triazine ring and the subsequent attachment of phenyl and ethyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of phenyl and ethyl groups via nucleophilic substitution reactions.

    Condensation Reactions: Formation of the triazine ring through condensation of amines with cyanuric chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 1-[4,6-BIS(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Triazine Derivatives: Compounds with triazine rings and varying functional groups.

Uniqueness

Ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of triazole and triazine rings, along with the presence of phenyl and ethyl groups

Properties

IUPAC Name

ethyl 1-[4,6-bis(N-ethylanilino)-1,3,5-triazin-2-yl]-5-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N8O2/c1-4-36(23-18-12-8-13-19-23)28-31-29(37(5-2)24-20-14-9-15-21-24)33-30(32-28)38-26(22-16-10-7-11-17-22)25(34-35-38)27(39)40-6-3/h7-21H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCIDUKXYYWHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3C(=C(N=N3)C(=O)OCC)C4=CC=CC=C4)N(CC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-[4,6-BIS(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-[4,6-BIS(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 3
ETHYL 1-[4,6-BIS(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-[4,6-BIS(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 5
ETHYL 1-[4,6-BIS(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 6
ETHYL 1-[4,6-BIS(ETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

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